Isotridecanol

Übersicht

Beschreibung

It is a clear, high-boiling, oily liquid with a faint, characteristic odor . Isotridecanol is miscible with most common organic solvents but is practically insoluble in water . This compound is primarily used as a starting material for the production of plasticizers, lubricants, and auxiliaries in the chemical and allied industries .

Vorbereitungsmethoden

Isotridecanol is typically synthesized from a C12-olefin mixture through the hydroformylation (oxo synthesis) process . The olefin is first trimerized from n-butene, followed by hydroformylation with carbon monoxide and hydrogen to produce an isomeric mixture of primary isotridecyl alcohols with a branched alkyl chain . The resulting alcohols are then purified to obtain this compound.

In industrial production, this compound can also be prepared by adding epoxy ethane to this compound in the presence of a basic catalyst, followed by a polymerization reaction to obtain this compound polyoxyethylene ether . This method is efficient and environmentally friendly, with reduced energy consumption and minimal waste production .

Analyse Chemischer Reaktionen

Isotridecanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isotridecanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Esterification: this compound reacts with acids to form esters.

Ethoxylation: This compound reacts with ethylene oxide to form this compound ethoxylates, which are used as nonionic surfactants.

Wissenschaftliche Forschungsanwendungen

Personal Care Products

Isotridecanol serves as an emollient and emulsifier in cosmetics and personal care formulations. Its ability to blend oils and water enhances the stability of creams and lotions, providing a smooth texture that is appealing to consumers. The increasing demand for personal hygiene products in developing countries has spurred growth in this application area .

Detergents and Cleaning Agents

The compound is widely used in the formulation of detergents and cleaning agents . This compound ethoxylates are particularly effective as nonionic surfactants, contributing to the cleaning efficiency of household products. They help lower surface tension, allowing for better penetration and removal of dirt and grease .

Lubricants

In industrial applications, this compound acts as a raw material for producing various lubricants . Its properties facilitate smoother operation in machinery by reducing friction between moving parts. This application is crucial in sectors such as automotive and manufacturing .

Paints and Coatings

This compound is utilized in the production of paints and lacquers , where it functions as a solvent and stabilizer. Its role in enhancing the spreadability of paint formulations contributes to improved application characteristics .

Market Trends

The this compound market is projected to grow significantly from 2023 to 2030, driven by rising consumer awareness regarding personal care products and an increase in disposable incomes globally. The demand for high-purity this compound (greater than 99%) is particularly strong due to its effectiveness in various applications .

| Application Area | Key Benefits | Market Growth Factors |

|---|---|---|

| Personal Care | Emollient & emulsifier for skin products | Rising demand for hygiene products |

| Detergents & Cleaners | Effective nonionic surfactant | Increased household cleaning product sales |

| Lubricants | Reduces friction in machinery | Growth in automotive and industrial sectors |

| Paints & Coatings | Enhances spreadability and stability | Expansion of construction and automotive industries |

Case Studies

- Personal Care Formulations : A study highlighted the effectiveness of this compound as an emulsifier in lotions, improving texture and skin feel compared to traditional emulsifiers. The formulations exhibited enhanced stability over time, demonstrating this compound's superior performance .

- Industrial Cleaning Products : Research on this compound ethoxylates showed that they significantly improved the cleaning efficiency of industrial degreasers compared to other surfactants. The study reported a marked reduction in surface tension, facilitating better dirt removal from metal surfaces .

- Lubricant Development : A case study focused on the use of this compound in formulating biodegradable lubricants for automotive applications. The resulting lubricants demonstrated excellent performance while also being environmentally friendly, aligning with industry trends towards sustainability .

Wirkmechanismus

The mechanism of action of isotridecanol primarily involves its ability to act as a surfactant and emulsifier. In biological systems, this compound ethoxylates disrupt cell membranes, leading to cell lysis and the release of intracellular contents . This property is utilized in various biochemical assays and protein extraction protocols.

Vergleich Mit ähnlichen Verbindungen

Isotridecanol is similar to other long-chain fatty alcohols, such as dodecanol and tetradecanol. its branched structure provides unique properties, such as lower melting points and higher solubility in organic solvents . This makes this compound particularly useful in applications requiring low-volatility solvents and high-performance surfactants.

Similar Compounds

Dodecanol (C12H26O): A linear fatty alcohol used in the production of detergents and surfactants.

Tetradecanol (C14H30O): Another linear fatty alcohol with applications in cosmetics and personal care products.

Isotridecyl alcohol: A mixture of isomeric alcohols similar to this compound but with varying chain lengths and branching patterns.

This compound’s unique branched structure and high molecular mass make it a valuable compound in various industrial and scientific applications.

Biologische Aktivität

Isotridecanol, a branched-chain alcohol, is primarily used in the production of surfactants, lubricants, and as a solvent in various industrial applications. Its biological activity has garnered interest due to its potential implications in environmental and health-related contexts. This article delves into the biological activities associated with this compound, including its effects on cellular systems, potential toxicity, and relevant case studies.

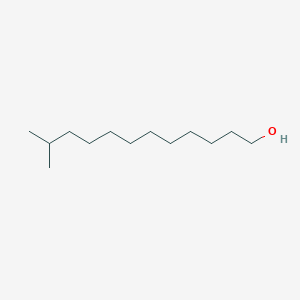

Chemical Structure and Properties

This compound is characterized by its branched alkyl chain, specifically a tridecyl group with an alcohol functional group. Its molecular formula is C13H28O, and it exhibits properties typical of long-chain alcohols, such as hydrophobicity and emulsifying capabilities.

Biological Activities

1. Cytotoxicity and Toxicological Evaluations

Research into the cytotoxic effects of this compound has shown varying results depending on concentration and exposure duration. It has been evaluated for its potential toxicity using bacterial assays that assess growth inhibition and oxidative stress.

- Growth Inhibition : Studies indicate that this compound can inhibit bacterial growth at certain concentrations. For example, an IC50 (the concentration at which 50% of the bacteria stop growing) was determined through various assays .

- Oxidative Stress : this compound has been implicated in inducing oxidative stress in certain cell lines. This effect is linked to its ability to generate reactive oxygen species (ROS), which can lead to cellular damage if not adequately neutralized by antioxidant mechanisms .

2. Anti-inflammatory Properties

Some studies suggest that this compound may exhibit anti-inflammatory properties. For instance, it has been noted for its ability to modulate inflammatory responses in cell cultures. This activity could be beneficial in therapeutic contexts where inflammation plays a critical role .

Case Studies

Case Study 1: Environmental Impact Assessment

A study evaluated the effects of this compound on aquatic ecosystems. The research focused on its bioaccumulation potential and toxicity to aquatic organisms. Results indicated that this compound could accumulate in fish tissues, raising concerns about long-term ecological effects .

Case Study 2: Human Health Risk Assessment

Another significant area of research involves assessing the risks associated with this compound exposure in occupational settings. A comprehensive review highlighted potential health risks, including skin irritation and respiratory issues upon inhalation or dermal contact .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

11-methyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLWPFSUCHPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058676 | |

| Record name | 11-Methyldodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isotridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85763-57-1, 27458-92-0, 68526-86-3 | |

| Record name | 11-Methyldodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotridecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C11-14-iso-, C13-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methyldodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Methyldodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-14-iso-, C13-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-methyldodecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRIDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.